4-(5-Formylthiophen-2-YL)-2-methylphenol
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Overview
Description
“4-(5-Formylthiophen-2-YL)-2-methylphenol” is a chemical compound with the CAS Number: 893740-97-1 . It has a molecular weight of 205.26 and its InChI code is 1S/C11H9O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13-14H .
Molecular Structure Analysis
The molecular structure of “4-(5-Formylthiophen-2-YL)-2-methylphenol” can be represented by the InChI code 1S/C11H9O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13-14H . The exact mass of the molecule is 204.02500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Formylthiophen-2-YL)-2-methylphenol” include a molecular weight of 205.26 , an InChI code of 1S/C11H9O2S/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-7,13-14H , and a storage temperature of 28 C . The exact mass of the molecule is 204.02500 .Scientific Research Applications
- These compounds exhibit a wide range of therapeutic properties, making them effective in treating various diseases. Notably, they possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor-modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Medicinal Chemistry
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . They are also found in antibiotics that have better efficacy than their phenyl counterparts .
Mode of Action
The compound’s interaction with its targets would likely involve the formation of covalent bonds, given its structural components .
Biochemical Pathways
It is known that thiophene derivatives can influence various biological activities .
Result of Action
Based on the known applications of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(5-Formylthiophen-2-YL)-2-methylphenol .
properties
IUPAC Name |
5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFSUIOAALVBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683769 |
Source
|
Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Formylthiophen-2-YL)-2-methylphenol | |
CAS RN |
1261976-11-7 |
Source
|
Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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